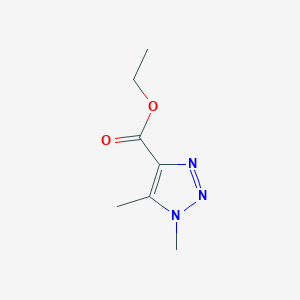
(naphthalen-1-yl)methanesulfonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Naphthalen-1-yl)methanesulfonyl fluoride (NMF) is an organofluorine compound that is used in a variety of scientific research applications. It is a colorless, volatile liquid that is synthesized from naphthalene and methanesulfonyl chloride. NMF has a wide range of applications, from biochemical and physiological studies to lab experiments, due to its unique properties.
Aplicaciones Científicas De Investigación
(naphthalen-1-yl)methanesulfonyl fluoride is used in a variety of scientific research applications, including biochemical and physiological studies. It is used to study the effects of enzymes, hormones, and other biologically active compounds on cells and tissues. In addition, (naphthalen-1-yl)methanesulfonyl fluoride is used to study the effects of drugs, toxins, and other environmental pollutants on living organisms. It is also used in laboratory experiments to study the properties of proteins and other macromolecules.
Mecanismo De Acción
(naphthalen-1-yl)methanesulfonyl fluoride is an organofluorine compound that is known to interact with biological molecules such as proteins, lipids, and carbohydrates. It is believed to act by disrupting the normal structure and function of these molecules, thus altering their behavior. (naphthalen-1-yl)methanesulfonyl fluoride is also believed to interact with cell membranes, leading to changes in cell signaling and other cellular processes. In addition, (naphthalen-1-yl)methanesulfonyl fluoride is known to interact with DNA and RNA, leading to changes in gene expression.
Biochemical and Physiological Effects
(naphthalen-1-yl)methanesulfonyl fluoride is known to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes and other proteins, as well as disrupt the normal functioning of cells and tissues. In addition, (naphthalen-1-yl)methanesulfonyl fluoride has been shown to interfere with the normal functioning of hormones, leading to changes in physiological processes. (naphthalen-1-yl)methanesulfonyl fluoride has also been shown to alter the expression of genes, leading to changes in gene expression and cellular processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(naphthalen-1-yl)methanesulfonyl fluoride has many advantages for use in laboratory experiments. It is a colorless, volatile liquid that is easy to synthesize and store. In addition, it is relatively non-toxic and has a wide range of applications. However, (naphthalen-1-yl)methanesulfonyl fluoride has some limitations for use in lab experiments. It is known to interact with biological molecules, leading to changes in their behavior, which can make it difficult to study the effects of specific compounds or treatments. In addition, (naphthalen-1-yl)methanesulfonyl fluoride is known to interact with DNA and RNA, leading to changes in gene expression, which can make it difficult to study the effects of specific genes or genetic mutations.
Direcciones Futuras
There are many potential future directions for (naphthalen-1-yl)methanesulfonyl fluoride research. One potential area of research is to investigate the effects of (naphthalen-1-yl)methanesulfonyl fluoride on specific proteins, hormones, and other biologically active compounds. Another potential area of research is to investigate the effects of (naphthalen-1-yl)methanesulfonyl fluoride on specific cell types and tissues. In addition, research could be conducted to investigate the effects of (naphthalen-1-yl)methanesulfonyl fluoride on gene expression and cellular processes. Finally, research could be conducted to investigate the effects of (naphthalen-1-yl)methanesulfonyl fluoride on drug action and toxicity.
Métodos De Síntesis
(naphthalen-1-yl)methanesulfonyl fluoride is synthesized from naphthalene and methanesulfonyl chloride in a two-step process. First, naphthalene is reacted with methanesulfonyl chloride in the presence of a base, such as sodium hydroxide. This reaction yields a naphthalene sulfonate ester, which is then treated with a fluoride ion source, such as potassium fluoride, to form (naphthalen-1-yl)methanesulfonyl fluoride. The reaction is exothermic and proceeds rapidly at room temperature.
Propiedades
IUPAC Name |
naphthalen-1-ylmethanesulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FO2S/c12-15(13,14)8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRMYOVIVKHWRKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Naphthalen-1-yl)methanesulfonyl fluoride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,6-Dihydro-6-methyl-3-phenyl-7H-1,2,3-triazolo[4,5-d]pyrimidin-7-one](/img/structure/B6603799.png)

![methyl 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B6603807.png)

![tert-butyl N-methyl-N-[(1r,4r)-4-[(methylamino)methyl]cyclohexyl]carbamate, trans](/img/structure/B6603821.png)
![2-[(2-Oxo-2H-1-benzopyran-3-yl)methoxy]benzaldehyde](/img/structure/B6603829.png)



amine](/img/structure/B6603848.png)


